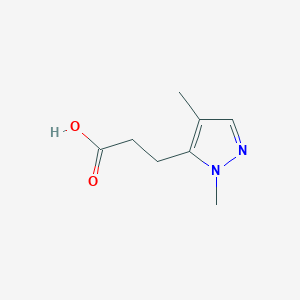
2-(Azidometil)-1,3-tiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of azides and thiazoles. This compound is characterized by the presence of an azidomethyl group attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Azido compounds are known to be highly reactive and can interact with various biological targets .
Mode of Action
Azido compounds are known for their reactivity and potential mutagenicity . They can interact with DNA, leading to an increased risk of cancer .
Biochemical Pathways
The presence of azido groups in a compound can potentially interfere with various biochemical processes due to their high reactivity .
Result of Action
Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans .
Action Environment
The action, efficacy, and stability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiazole derivative with appropriate amines or through the use of carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide may involve continuous-flow processes to enhance efficiency and yield. These processes typically integrate multiple reaction steps, such as thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic displacement with sodium azide .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Nucleophilic Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for [3+2] cycloaddition reactions.
Nucleophilic Substitution: Sodium azide is a typical reagent for introducing the azide group.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)oxazole: Similar in structure but contains an oxazole ring instead of a thiazole ring.
2-(Azidomethyl)benzoic acid: Contains a benzoic acid moiety instead of a thiazole ring.
Uniqueness
2-(Azidomethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both an azidomethyl group and a thiazole ring, which imparts distinct reactivity and properties compared to other azidomethyl derivatives. The combination of these functional groups makes it a valuable intermediate for the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
2-(azidomethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHURSSBGPCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2493656.png)


![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

